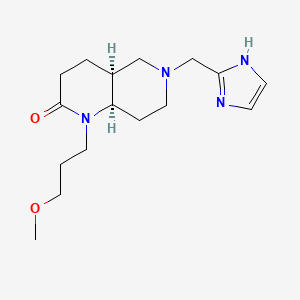

(4aS*,8aR*)-6-(1H-imidazol-2-ylmethyl)-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that feature imidazol, methoxypropyl, and naphthyridin moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural and functional properties. The research often focuses on their synthesis, potential as kinase inhibitors, and physical and chemical characteristics.

Synthesis Analysis

The synthesis of similar compounds typically involves multistep organic reactions, including condensation, hydrogenation, and functional group transformations. For instance, the synthesis of related 1,6-naphthyridine derivatives has been achieved by incorporating a cyclic urea pharmacophore into the naphthyridine framework, indicating the complexity and specificity required in synthesizing such compounds (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by specific spatial arrangements that influence their reactivity and interaction with biological targets. X-ray crystallography and computational modeling are common tools for analyzing these structures. For example, the planar geometry of a similar compound has been determined, highlighting the importance of substituents' positioning for molecular stability and interactions (Tarasov et al., 2009).

Scientific Research Applications

Novel Anti-inflammatory Agents

A class of compounds including 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles has been synthesized and evaluated for anti-inflammatory properties in various assays. One of the compounds was identified for clinical trials due to its nonacidic anti-inflammatory and analgesic properties, highlighting the potential of such compounds in developing new therapeutic agents for inflammatory conditions E. Toja, D. Selva, P. Schiatti, 1984.

Cancer Treatment Potential

The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid was identified as a potent antagonist of the alpha(v)beta(3) receptor, with significant in vitro and in vivo profiles for the prevention and treatment of osteoporosis. This research underscores the potential for such compounds in the development of cancer treatments, given the role of the alpha(v)beta(3) receptor in tumor metastasis and angiogenesis J. Hutchinson, et al., 2003.

Inhibitors for Kinase Activity

Compounds incorporating the 1,6-naphthyridine motif have been explored as c-Met kinase inhibitors. Through structure-activity relationship (SAR) studies, certain compounds showed effective inhibition against Met phosphorylation and cell proliferation. This research area is of interest for targeting c-Met kinase activity in cancer therapies Yong Wang, et al., 2013.

Non-doped Blue Organic Light-emitting Devices

Research on phenanthroimidazole-functionalized target molecules, derived from fused polycyclic aryl fragments, demonstrated potential in the development of blue-emissive materials for non-doped organic light-emitting devices (OLEDs). The study highlights the significance of molecular design in achieving efficient electroluminescence properties, which is crucial for the advancement of display technologies J. Jayabharathi, et al., 2018.

Water Oxidation Catalysts

A new family of Ru complexes, incorporating naphthyridine-functionalized N-heterocyclic carbene ligands, has been developed for water oxidation. These complexes have shown to catalyze oxygen evolution efficiently, which is a critical process in artificial photosynthesis and energy storage technologies R. Zong, R. Thummel, 2005.

properties

IUPAC Name |

(4aS,8aR)-6-(1H-imidazol-2-ylmethyl)-1-(3-methoxypropyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-22-10-2-8-20-14-5-9-19(12-15-17-6-7-18-15)11-13(14)3-4-16(20)21/h6-7,13-14H,2-5,8-12H2,1H3,(H,17,18)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLGFXQTJFGBIS-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C2CCN(CC2CCC1=O)CC3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)CC3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5596603.png)

![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)

![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5596636.png)

![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)

![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)

![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)

![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)